![molecular formula C9H15N3OS B1470946 N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine CAS No. 1423035-13-5](/img/structure/B1470946.png)
N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine
Vue d'ensemble
Description
“N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine” is a compound that contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring, and a morpholine ring, which is a six-membered ring with one nitrogen atom and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would include a thiazole ring and a morpholine ring connected by a methylene bridge (-CH2-). The nitrogen in the morpholine ring would carry a hydrogen, making it an amine .
Chemical Reactions Analysis
As a compound containing an amine and a thiazole, this molecule could participate in a variety of chemical reactions. The amine could act as a base or a nucleophile, and the thiazole could undergo reactions at the carbon adjacent to the sulfur .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. As a compound containing a thiazole and a morpholine, it would likely be polar and could potentially form hydrogen bonds .
Applications De Recherche Scientifique
Synthesis and Structural Properties
A study by Issac and Tierney (1996) discussed the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlighting the reaction pathways and the formation of intermediates under different conditions. This research provides insights into the synthetic routes and spectroscopic properties of thiazolidinone derivatives, which could be relevant for the development of compounds with similar structures or functionalities, including "N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine" (Issac & Tierney, 1996).
Potential Applications in Material Science and Catalysis
The microwave-assisted synthesis of functional resins for the sorption of rhenium(VII) by Cyganowski and Jermakowicz-Bartkowiak (2018) explores the use of organic solvents and amines, including compounds similar to "this compound," for creating anion exchange resins. This demonstrates the potential of such compounds in material science, particularly in the development of sorbents with high capacity and efficiency (Cyganowski & Jermakowicz-Bartkowiak, 2018).
Role in the Synthesis of Heterocyclic Compounds
The work by Gomaa and Ali (2020) reviews the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their use as building blocks for synthesizing a variety of heterocyclic compounds. These findings underscore the versatility of thiazol-2-amine derivatives in synthesizing diverse heterocycles, which could be leveraged for designing new molecules with specific properties or biological activities (Gomaa & Ali, 2020).
Mécanisme D'action
Target of Action
The primary target of N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine, also known as Ceralasertib, is the Serine/threonine-protein kinase ATR . This enzyme plays a crucial role in DNA damage response pathways, where it is involved in the sensing and repair of DNA damage.
Mode of Action
this compound acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting this enzyme, the compound interferes with the normal function of the DNA damage response pathways, potentially leading to the accumulation of DNA damage in cells.
Biochemical Pathways
The inhibition of Serine/threonine-protein kinase ATR affects the DNA damage response pathways. These pathways are responsible for detecting and repairing DNA damage, maintaining genomic stability, and preventing the propagation of DNA errors to the next generation of cells .
Result of Action
The molecular and cellular effects of this compound’s action are related to its impact on DNA damage response pathways. By inhibiting the Serine/threonine-protein kinase ATR, the compound may lead to an accumulation of DNA damage in cells, which could potentially lead to cell death .
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-12-3-4-13-8(7-12)6-11-9-10-2-5-14-9/h2,5,8H,3-4,6-7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXKOJCCDSYBKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CNC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501235877 | |
| Record name | 2-Morpholinemethanamine, 4-methyl-N-2-thiazolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501235877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423035-13-5 | |
| Record name | 2-Morpholinemethanamine, 4-methyl-N-2-thiazolyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423035-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Morpholinemethanamine, 4-methyl-N-2-thiazolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501235877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine](/img/structure/B1470863.png)
![5-hydrazino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1470864.png)
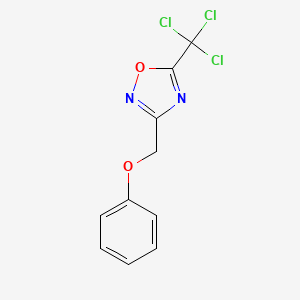
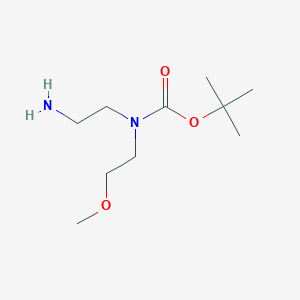
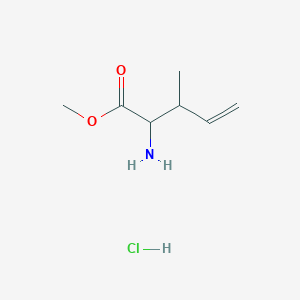

![3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1470870.png)
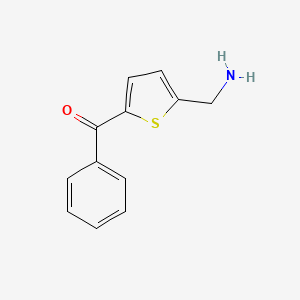
![2-[(3-Chlorophenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B1470876.png)
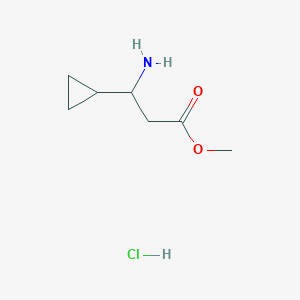


![1-[2-Methoxy-2-(4-methylphenyl)ethyl]piperazine](/img/structure/B1470881.png)
